molecular formula C22H27N3O2 B7727954 4-[[2-(1,3-Benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one

4-[[2-(1,3-Benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one

Cat. No.: B7727954
M. Wt: 365.5 g/mol
InChI Key: IJTZCXZDENOUBT-YDZHTSKRSA-N
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Description

4-[[2-(1,3-Benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(1,3-Benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions can also occur, especially at the hydrazinyl group.

    Substitution: Various substitution reactions can be performed on the benzoxazole ring and the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

4-[[2-(1,3-Benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer applications, it interferes with cellular pathways critical for cancer cell survival and proliferation . The benzoxazole moiety plays a crucial role in these interactions, often binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[2-(1,3-Benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one apart is its unique combination of a benzoxazole moiety with a hydrazinyl group and tert-butyl substituents. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-[(E)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-21(2,3)15-11-14(12-16(19(15)26)22(4,5)6)13-23-25-20-24-17-9-7-8-10-18(17)27-20/h7-13,26H,1-6H3,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTZCXZDENOUBT-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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